Product packaging for 4-Methyl-1,2-benzoquinone(Cat. No.:CAS No. 3131-54-2)

4-Methyl-1,2-benzoquinone

Cat. No.: B1207301
CAS No.: 3131-54-2
M. Wt: 122.12 g/mol
InChI Key: GYEMOVUSSDZYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1,2-benzoquinone (CAS 4847-64-7), also known as 4-methyl-ortho-benzoquinone, is a significant organic compound belonging to the ortho-quinone family, characterized by a benzene ring with two adjacent ketone groups and a methyl group at the fourth carbon position . Its fundamental significance in research stems from its strong electrophilic nature and capacity for redox (reduction-oxidation) reactions, making it a key reactive intermediate in various biochemical and chemical processes . This compound is a valuable model electrophile for studying oxidative reaction mechanisms. A key application is in food and beverage chemistry, where it is used to quantify reaction rates with wine-relevant nucleophiles, providing critical insight into the oxidative loss of varietal thiols that are essential for aroma . Its reactivity also makes it a subject of interest in the study of enzymatic browning reactions in food chemistry . From a synthetic perspective, this compound is a versatile building block. It readily undergoes reactions with a wide range of trivalent phosphorus reagents to form [4+1] cycloadducts, which are useful in the synthesis of heterocyclic compounds . The compound is typically prepared by the oxidation of its corresponding precursor, 4-methylcatechol, using oxidants such as sodium periodate or ceric ammonium nitrate (CAN) . This compound has a molecular formula of C7H6O2 and a molecular weight of 122.12 g/mol . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B1207301 4-Methyl-1,2-benzoquinone CAS No. 3131-54-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3131-54-2

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

4-methylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C7H6O2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3

InChI Key

GYEMOVUSSDZYLQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=O)C=C1

Canonical SMILES

CC1=CC(=O)C(=O)C=C1

Other CAS No.

3131-54-2

Synonyms

4-methyl-1,2-benzoquinone
4-methyl-1,2-benzoquinone, radical ion (-1)
4-methyl-o-benzoquinone
4-methyl-ortho-benzoquinone

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 1,2 Benzoquinone and Its Derivatives

Oxidation Pathways from Catechol and Phenolic Precursors

The most direct route to 4-methyl-1,2-benzoquinone involves the oxidation of its corresponding precursor, 4-methylcatechol (B155104). nih.govevitachem.com This transformation can be achieved through various chemical, catalytic, and electrochemical methods, each offering distinct advantages in terms of selectivity, efficiency, and reaction conditions.

Chemical Oxidation Reactions

A variety of chemical oxidizing agents have been effectively employed for the synthesis of 1,2-benzoquinones from catechols. Ceric Ammonium (B1175870) Nitrate (CAN) is a powerful one-electron oxidant capable of converting catechols and hydroquinones to their corresponding quinones. wikipedia.orgsamaterials.com The reaction is typically conducted in mixed solvents like water/acetonitrile due to the solubility limitations of CAN in purely organic media. samaterials.com The vibrant orange color of the Ce(IV) solution fades to a pale yellow as it is converted to Ce(III), providing a visual indicator of the reaction's progress. wikipedia.orgsamaterials.com Supported on silica (B1680970), CAN also serves as an efficient reagent for the oxidation of catechols, hydroquinones, and phenols to quinones. thieme-connect.comtandfonline.com

Another effective oxidant is sodium periodate, which has been used to oxidize 4-methylcatechol to this compound at a pH of 6.5. nih.gov This method allows for the spectrophotometric detection of the resulting o-quinone as the primary intermediate. nih.gov In some cases, ferricyanide (B76249) has been utilized for the oxidation of 4-methylcatechol. acs.org

Table 1: Chemical Oxidants for the Synthesis of this compound

Oxidizing Agent Precursor Key Features
Ceric Ammonium Nitrate (CAN) 4-Methylcatechol Strong one-electron oxidant; reaction progress indicated by color change. wikipedia.orgsamaterials.com
Sodium Periodate 4-Methylcatechol Effective at neutral pH; allows for spectrophotometric monitoring. nih.gov
Ferricyanide 4-Methylcatechol Used for rapid oxidation to the corresponding o-quinone. acs.org
Iodine(V) Reagents Phenols A general method for direct oxidation of phenols to electron-deficient ortho-quinones with high regioselectivity. researchgate.net

Catalytic Oxidation Systems

Catalytic systems offer a more sustainable and efficient alternative to stoichiometric chemical oxidants. Copper-based catalysts have shown significant promise in this area. For instance, the oxidation of 4-methylcatechol with copper(II) chloride in various alcohols under an oxygen atmosphere yields the corresponding 2-alkoxy-5-methyl-1,4-benzoquinones. oup.com This reaction proceeds through an initial copper-catalyzed substitution of a hydroxyl group with an alkoxy group, followed by oxidation. oup.com

Dinuclear zinc complexes have also been investigated as catalysts for the oxidation of 3,5-di-tert-butylcatechol (B55391) and o-aminophenol, demonstrating high activity. rsc.org While not directly involving 4-methylcatechol, these studies highlight the potential of zinc-based systems for catechol oxidation, often proceeding through radical pathways. rsc.org Furthermore, palladium-catalyzed aerobic difunctionalization of phenols can produce aryloxy-ortho-quinones, which can then be converted to diversely substituted quinones under mild and selective conditions. researchgate.net

Electrochemical Oxidation Approaches

Electrochemical methods provide a green and highly controllable route for the synthesis of 1,2-benzoquinones. researchgate.net The electrochemical oxidation of 4-methylcatechol at a suitable electrode surface generates this compound in situ. asianpubs.orgasianpubs.org This electrochemically generated o-quinone is a reactive intermediate that can participate in subsequent reactions. academie-sciences.fracademie-sciences.fr

Cyclic voltammetry studies of 4-methylcatechol show a quasi-reversible two-electron, two-proton oxidation process to form this compound. researchgate.netasianpubs.org The oxidation potential is pH-dependent, with oxidation becoming easier at higher pH values. asianpubs.org This technique allows for the precise control of the quinone generation, which is particularly useful for in situ derivatization reactions. xmu.edu.cn

Derivatization and Functionalization Strategies

The reactivity of the 1,2-benzoquinone (B1198763) core, particularly its electrophilic nature, allows for a wide range of derivatization and functionalization reactions. researchgate.net These strategies are crucial for accessing a diverse library of substituted benzoquinone analogues with tailored properties.

Regioselective Introduction of Substituents

The introduction of substituents onto the benzoquinone ring can be achieved with a high degree of regioselectivity. The electrochemically generated this compound is a potent electrophile that readily undergoes Michael-type addition reactions with various nucleophiles. academie-sciences.fracademie-sciences.fr For instance, the reaction of electrogenerated this compound with the azide (B81097) ion has been studied, leading to the formation of azido-substituted catechols after reduction. asianpubs.orgasianpubs.org

Similarly, the reaction with amines can lead to amino-substituted 1,2-benzoquinone derivatives. academie-sciences.frresearchgate.net The regioselectivity of these additions can be influenced by the reaction conditions and the nature of the substituents already present on the quinone ring. Diels-Alder reactions of unsymmetrically substituted benzoquinones have also been explored, providing a pathway to densely substituted and stereochemically defined decalin structures. researchgate.net Direct C-H functionalization of quinones using palladium catalysis offers a modern and efficient route for introducing aryl and other groups without the need for pre-functionalization. beilstein-journals.orgnih.gov

Synthetic Routes to Substituted 1,2-Benzoquinone Analogues

A variety of synthetic routes have been developed to access substituted 1,2-benzoquinone analogues. A one-pot reaction involving the oxidation of a catechol in the presence of a nucleophile can directly yield 4,5-disubstituted-1,2-benzoquinones. google.comgoogle.com For example, the oxidation of catechol in the presence of amines like azetidine (B1206935) or diethylamine, catalyzed by a copper salt, affords the corresponding 4,5-diamino-1,2-benzoquinones. google.comgoogle.com

Furthermore, existing substituted benzoquinones can be modified. For instance, a 4,5-dialkoxy-1,2-benzoquinone can react with a primary amine to yield a 4-amino-5-alkoxy-1,2-benzoquinone through nucleophilic displacement. google.comgoogle.com The synthesis of N,S-substituted quinone derivatives has also been achieved by reacting N-substituted quinones with thio nucleophiles. researchgate.net These methods provide a versatile toolkit for the synthesis of a wide range of substituted 1,2-benzoquinone analogues, which are valuable building blocks in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Table 2: Summary of Functionalization Strategies

Reaction Type Reactants Product Type Key Features
Michael Addition This compound, Nucleophiles (e.g., azide, amines) Substituted Catechols (after reduction) Utilizes the electrophilicity of the quinone. asianpubs.orgacademie-sciences.fr
Diels-Alder Reaction Unsymmetrical Benzoquinones, Dienes Densely Substituted Decalins High regioselectivity can be achieved. researchgate.net
Direct C-H Functionalization Quinones, Boronic Acids Arylated Quinones Palladium-catalyzed, avoids pre-functionalization. beilstein-journals.orgnih.gov
One-Pot Synthesis Catechol, Nucleophiles, Oxidant, Catalyst 4,5-Disubstituted-1,2-benzoquinones Efficient, direct route to disubstituted products. google.com
Nucleophilic Substitution 4,5-Disubstituted Quinones, Nucleophiles Differentially Substituted Quinones Allows for modification of existing quinone scaffolds. google.comgoogle.com

Chemical Reactivity and Mechanistic Pathways of 4 Methyl 1,2 Benzoquinone

Nucleophilic Addition Reactions

4-Methyl-1,2-benzoquinone (4-MBQ), an ortho-quinone, is a reactive electrophile that readily participates in nucleophilic addition reactions, particularly Michael-type additions. The nature of the nucleophile, however, dictates the mechanistic pathway and the regiochemical outcome of the reaction in a distinctive manner. While most nucleophiles follow a conventional 1,4-addition pathway, thiol-containing compounds exhibit an anomalous reactivity that has been the subject of extensive investigation.

The reaction of this compound with thiols is characterized by its unusual regiochemistry and a mechanism that diverges from typical nucleophilic additions.

A puzzling and distinguishing feature of the reaction between 4-MBQ and thiol-containing compounds is the anomalous regiochemistry of the product. nih.govacs.orgunibo.it Unlike other nucleophiles such as amines, which typically attack the C-6 position via a standard 1,4-Michael addition to yield 6-substituted adducts, thiols preferentially add to the C-5 position. nih.govacs.orgunibo.it This results in the formation of C-5-linked adducts, which corresponds to a formal 1,6-type conjugate addition. nih.govunibo.it

Early studies investigating the reaction of 4-MBQ with thioacetic acid revealed that the reaction conditions could influence this regioselectivity. nih.govacs.org

In an aqueous or alkaline medium , the "normal" 6-S-adduct was the predominant product. nih.govacs.org

At acidic pH or in organic solvents , the "anomalous" 5-S-adduct was the dominant product. nih.govacs.org

This divergent behavior was initially attributed to the different reactivities of the thiol versus the thiolate anion. acs.org However, further research has provided compelling evidence that the underlying mechanism, rather than just the nucleophile's state, is the primary determinant of the regiochemical outcome. nih.govacs.orgacs.org Computational studies using Density Functional Theory (DFT) have consistently shown that only a radical-based mechanism can account for the preferential formation of the thermodynamically stable C-5 adduct. nih.govacs.orgacs.orgresearchgate.net

Regiochemistry of Nucleophilic Addition to this compound
NucleophilePredominant Position of AttackAddition TypeResulting Adduct
Thiol (e.g., Cysteine, Glutathione)C-5Anomalous 1,6-Addition5-S-Adduct
AmineC-6Normal 1,4-Addition6-Amine Adduct

Mounting evidence indicates that the conjugation of thiols to 4-MBQ does not proceed via a simple nucleophilic addition but rather through a free radical chain mechanism. nih.govacs.orgunibo.itacs.org This mechanism is initiated by the formation of thiyl radicals (RS•), which then add to the quinone ring. nih.govacs.orgunibo.it

Key findings that support this radical-mediated pathway include:

Experimental Observations : Investigations using Electron Paramagnetic Resonance (EPR) spectroscopy with spin-trapping agents have successfully detected the formation of thiyl radical intermediates during the reaction of 4-MBQ with thiols like benzenethiol (B1682325). nih.govacs.org

Oxygen Requirement : In some experimental setups, the reaction between N-acetylcysteine and 4-methylcatechol (B155104) (the precursor to 4-MBQ) requires the presence of oxygen to yield significant product formation, suggesting a radical pathway rather than a direct nucleophilic attack on the quinone. nih.gov

Byproduct Formation : The detection of disulfides (RSSR) and quinone dimers in reaction mixtures further suggests the presence of transient radical species. nih.govacs.org

Computational Modeling : DFT calculations have shown that the addition of a thiyl radical to the C-5 position of 4-MBQ is the only pathway that consistently predicts the experimentally observed regiochemistry. nih.govacs.orgacs.orgresearchgate.net

The proposed free-radical chain mechanism involves initiation, propagation, and termination steps, where the key propagation step is the addition of a thiyl radical to the quinone. nih.gov

Kinetic studies, often performed under pseudo-first-order conditions using techniques like stopped-flow spectrophotometry, confirm that the reaction between 4-MBQ and thiols is exceptionally rapid. nih.gov The reaction with protein-bound and low-molecular-mass thiols is significantly faster than with other biological nucleophiles like amines. nih.gov

The reaction between 4-MBQ and thiols results in the formation of colorless thiol-phenol products through an intermediate adduct. nih.gov Apparent second-order rate constants (k₂) have been determined for the modification of various thiol-containing compounds by 4-MBQ at pH 7.0. nih.gov

Apparent Second-Order Rate Constants (k₂) for the Reaction of 4-MBQ with Thiol-Containing Compounds
CompoundApparent Rate Constant (k₂) M⁻¹s⁻¹
Bovine Serum Albumin (BSA)(3.1 ± 0.2) × 10⁴ nih.gov
Human Serum Albumin(4.8 ± 0.2) × 10³ nih.gov
α-Lactalbumin (no free thiols)(4.0 ± 0.2) × 10² nih.gov

Note: The significantly lower rate constant for α-lactalbumin highlights the preference for reaction with thiol groups.

The reactivity of benzoquinones with thiols is also influenced by substituents on the quinone ring. Electron-donating groups, such as the methyl group in 4-MBQ, generally decrease the reaction rate compared to unsubstituted benzoquinone. nih.gov Conversely, electron-withdrawing groups enhance reactivity. nih.gov

In stark contrast to thiols, amine-containing compounds react with this compound through a more conventional and significantly slower mechanistic pathway.

The reaction of amines with 4-MBQ follows the usual 1,4-nucleophilic addition (Michael addition) pathway. nih.govunibo.it This leads to the formation of C-6 substituted adducts, which is considered the "canonical" regiochemistry for nucleophilic additions to this type of quinone. nih.gov

Kinetic studies have quantified the substantial difference in reactivity between thiols and amines. The reaction of 4-MBQ with various amines and the guanidine (B92328) group of Nα-acetyl-l-arginine was found to be at least 5 x 10⁵ times slower than its reaction with low-molecular-mass thiols. nih.gov Unlike the thiol-quinone interactions that form colorless products, the reactions with amines often generate colored amine-quinone products and involve the participation of oxygen. nih.gov

The characterization of amine-quinone adducts typically involves a combination of spectroscopic and spectrometric techniques. Methods used to identify the products of benzoquinone reactions with nucleosides (which contain amine groups) include:

High-Performance Liquid Chromatography (HPLC) for separation and isolation. nih.gov

Ultraviolet (UV) and Fluorescence Spectroscopy to observe distinct spectral properties of the adducts compared to the starting materials. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) to elucidate the precise chemical structure and molecular weight, confirming the points of attachment. nih.gov

These analytical methods are crucial for confirming the regiochemistry of the addition and fully characterizing the structure of the resulting products.

Reactions with Other Biologically Relevant Nucleophiles

This compound, as a reactive electrophile, readily interacts with a variety of biologically significant nucleophiles beyond amines.

Hydrogen Sulfide (B99878): Hydrogen sulfide (H₂S) is readily oxidized by quinones. The reaction likely proceeds through the formation of a semiquinone radical intermediate, leading to the production of polysulfides and thiosulfate. mdpi.com This demonstrates the capacity of this compound to participate in the metabolic pathways of reactive sulfur species.

Glutathione (B108866) (GSH): The reaction with the tripeptide thiol glutathione (GSH) is a critical pathway for the detoxification of quinones. The reaction of this compound with GSH is complex, involving multiple mechanisms. Evidence from EPR spectroscopy suggests that the reaction with thiols proceeds via a radical mechanism involving thiyl radical intermediates. researchgate.net The primary reaction is a Michael-type 1,4-nucleophilic addition, leading to the formation of glutathionyl-hydroquinone adducts. acs.orgnih.gov These adducts can be subsequently re-oxidized to their corresponding quinone forms, which can then react with additional GSH molecules. This can result in the formation of di-, tri-, and even tetra-substituted glutathionyl adducts. nih.gov The reaction is also pH-dependent, with increased rates observed under conditions where GSH is deprotonated to the more nucleophilic thiolate anion. nih.gov

Ascorbic Acid (Vitamin C): Ascorbic acid is a potent reducing agent that can react with quinones. Methyl-substituted benzoquinones have been shown to act as effective catalysts for the oxidation of ascorbic acid. nih.gov The reaction involves the two-electron reduction of the quinone to its corresponding hydroquinone (B1673460) (4-methylcatechol), while ascorbic acid is oxidized to dehydroascorbic acid. This redox cycling highlights the ability of this compound to interact with key cellular antioxidants.

Sulfur Dioxide (Sulfite/Bisulfite): In aqueous solutions at physiological or wine-relevant pH, sulfur dioxide exists predominantly as the bisulfite ion (HSO₃⁻), a potent nucleophile. techniquesinhomewinemaking.com Bisulfite can react with o-quinones like this compound in two primary ways. First, it can act as a reducing agent, regenerating the parent catechol and reversing the browning effect caused by quinone formation. techniquesinhomewinemaking.comajevonline.org Second, it can undergo a nucleophilic addition reaction to form a stable, colorless hydroxysulfonate adduct. inchem.org These reactions are crucial in industries such as winemaking, where SO₂ is used as an antioxidant to prevent the enzymatic oxidation of phenols to quinones. techniquesinhomewinemaking.comresearchgate.net

Redox Chemistry and Electron Transfer Processes

The redox activity of this compound is central to its chemical and biological behavior, involving the transfer of electrons to form semiquinone radicals and the fully reduced hydroquinone.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of a quinone are defined by its reduction potential (E), which quantifies its ability to accept electrons. The presence of substituents on the benzoquinone ring significantly tunes this potential. Electron-donating groups, such as the methyl group in this compound, decrease the reduction potential (make it more negative) compared to the unsubstituted parent quinone. mdpi.com This makes the substituted quinone more difficult to reduce but conversely makes its corresponding semiquinone and hydroquinone forms stronger reducing agents. nih.gov

The redox behavior can be studied using techniques like cyclic voltammetry, which typically shows two reversible one-electron reduction waves in aprotic media, corresponding to the formation of the semiquinone radical anion and then the hydroquinone dianion. researchgate.nettandfonline.com In protic media, these steps are coupled with proton transfers. A comprehensive study of various quinones showed that while a general linear correlation exists between substituent effects and reduction potentials, deviations can occur due to factors like intramolecular hydrogen bonding or steric effects. nih.gov

Table 1: Effect of Substituents on Quinone Reduction Potentials
Substituent TypeEffect on Ring Electron DensityImpact on One-Electron Reduction Potential (E°')Ease of Reduction
Electron-Donating (e.g., -CH₃)IncreasesBecomes more negativeMore difficult
Unsubstituted (-H)BaselineBaselineBaseline
Electron-Withdrawing (e.g., -Cl)DecreasesBecomes more positiveEasier

Formation and Reactivity of Semiquinone Radicals

The one-electron reduction of this compound yields the corresponding 4-methyl-1,2-benzosemiquinone radical anion. nih.gov This intermediate free radical is a key species in the redox cycling of the quinone. Semiquinone radicals can be generated through various means, including enzymatic reduction, chemical reduction (e.g., by ascorbate), or autoxidation of the corresponding hydroquinone at alkaline pH. nih.govacs.org

These radicals are paramagnetic and can be readily detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govacs.orgrsc.org The reactivity of the semiquinone radical is dictated by its redox potential. Semiquinones derived from quinones with electron-donating groups (like the methyl group) are stronger reducing agents. nih.gov A significant reaction of semiquinone radicals is the transfer of an electron to molecular oxygen to produce the superoxide (B77818) radical anion (O₂⁻), thus regenerating the parent quinone. nih.gov This reaction is thermodynamically and kinetically sensitive to the one-electron reduction potential of the parent quinone. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

Quinones are well-established as highly reactive dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to their electron-deficient double bonds. wikipedia.orgstudy.com The o-quinone structure of this compound offers a unique and versatile reactivity profile in such transformations.

Unlike their p-quinone isomers, o-quinones can participate in cycloadditions in multiple ways:

As a Dienophile: The carbon-carbon double bonds of the quinone ring can react with a conjugated diene. ias.ac.in

As a Carbodiene: The conjugated dicarbonyl system can itself act as the 4π component, reacting with a dienophile (e.g., an alkene or alkyne). ias.ac.inrsc.org

As a Heterodiene: The O=C−C=C system can participate in hetero-Diels-Alder reactions. ias.ac.in

Studies have shown that methyl-substituted o-benzoquinones react with symmetric fulvenes to yield dicarbonyl compounds. ias.ac.in In reactions with cyclopentadiene, substituted o-quinones have been shown to function as the diene component, affording the corresponding adducts. rsc.org The specific pathway and outcome of the cycloaddition are influenced by the electronic nature of the reactants, solvent, and reaction conditions. Quantum chemical studies have been employed to analyze the mechanism and conformational factors that govern the reactivity and selectivity of these cycloadditions. nih.gov

Table 2: Versatility of this compound in Cycloadditions
Role of QuinoneReacting PartnerReaction TypeTypical Product
DienophileConjugated Diene (e.g., Butadiene)[4+2] Diels-AlderFused bicyclic dione
CarbodieneDienophile (e.g., Cyclopentadiene)[4+2] Diels-AlderBridged adduct
HeterodieneElectron-Rich Alkene[4+2] Hetero-Diels-AlderBenzodioxin derivative

Reactions Leading to Heterocyclic Compounds

This compound is a highly reactive ortho-quinone that participates in various chemical reactions, including those that lead to the formation of complex heterocyclic structures. These reactions are of interest in fields such as food chemistry, where they are associated with browning processes. nih.gov The reactivity of the quinone ring, particularly its susceptibility to nucleophilic attack, allows for the synthesis of diverse heterocyclic compounds. Studies have shown that in the absence of traditional nucleophiles like amino acids, this compound can react with other molecules present in a system, such as alcohols, ammonia, and aldehydes, to produce phenazines, phenoxazines, and benzoxazoles. nih.gov A proposed reaction pathway suggests that these three classes of compounds may be produced from a single common intermediate, with the browning development being a result of the competition between these formation reactions. nih.gov

Formation of Phenazines

Phenazines are nitrogen-containing heterocyclic compounds that can be formed from the reactions of ortho-quinones. The formation of phenazines from this compound is a significant pathway, particularly in the context of browning reactions. nih.gov This process is believed to be at least partially responsible for color development in certain chemical systems. nih.gov The general mechanism for phenazine (B1670421) formation involves the reaction of an ortho-quinone with an ortho-diamine, such as o-phenylenediamine. While specific studies detailing this reaction with this compound are part of broader research into quinone reactivity, the condensation of the diamine with the two carbonyl groups of the quinone leads to the fused, aromatic phenazine ring system. Research indicates that phenazine formation competes with the formation of other heterocycles like phenoxazines and benzoxazoles. nih.gov

Formation of Phenoxazines

Phenoxazines are another class of heterocyclic compounds synthesized from this compound. Their formation involves the reaction of the ortho-quinone with an ortho-aminophenol. In this reaction, the amino group and the hydroxyl group of the o-aminophenol condense with the dicarbonyl moiety of the this compound to form the tricyclic phenoxazine (B87303) structure. This reaction is part of a competitive pathway that also produces phenazines and benzoxazoles. nih.gov The synthesis of phenoxazine derivatives is of considerable interest due to their wide range of applications. researchgate.net Transition metal-free synthetic routes, for instance, have been developed for phenoxazine synthesis, often involving the cyclization of suitably substituted diaryl ethers. nih.gov In the context of this compound, its reaction with endogenous or added aminophenols can lead to these structures. nih.gov

Formation of Benzoxazoles

The formation of benzoxazoles represents a third significant reaction pathway for this compound. Unlike the formation of phenazines which contributes to browning, the synthesis of benzoxazoles has been observed to inhibit it. nih.gov This suggests a competing reaction mechanism that channels the quinone intermediate away from the production of colored polymers and phenazines. nih.gov Benzoxazoles are typically synthesized through the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. However, in the reactions of this compound, a proposed pathway suggests their formation from a common intermediate that also leads to phenazines and phenoxazines. nih.gov This indicates a more complex reaction cascade involving the quinone and other reactive species present in the system.

Interactive Data Table: Heterocyclic Compounds from this compound

ReactantProduct ClassSignificance
Ammonia/AldehydesPhenazinesContributes to browning nih.gov
AminophenolsPhenoxazinesCompetes with phenazine formation nih.gov
Alcohols/AldehydesBenzoxazolesInhibits browning nih.gov

Polymerization and Oligomerization Mechanisms

The high reactivity of this compound, the oxidized product of 4-methylcatechol, makes it prone to polymerization and oligomerization reactions. These processes are often enzyme-catalyzed and can lead to the formation of complex oligomeric structures. The primary radicals of 4-methylcatechol, formed by the action of enzymes like laccase, are key intermediates that readily react to form homomolecular dimers and oligomers. taylorandfrancis.com

The enzymatic polymerization of 4-methylcatechol has been explored as a method for preparing novel antioxidants. proquest.com In one study, 4-methylcatechol oligomers were synthesized using enzyme-catalyzed polymerization in an aqueous medium. proquest.comresearchgate.net These oligomers demonstrated significant potential as stabilizing agents, for example, in polypropylene (B1209903) materials, by markedly delaying aging and degradation. proquest.com The mechanism involves the initial oxidation of 4-methylcatechol to the highly reactive this compound. This quinone can then undergo a series of Michael-type addition reactions with the parent catechol or with itself, leading to the formation of dimers, trimers, and higher oligomers. The reaction of o-quinones with the parent catechols can give rise to dimeric products featuring a dibenzodioxin skeleton. nih.gov

The structural characterization of these oligomers is complex. Mass spectrometry analysis of 4-methylcatechol oligomers has been performed to understand their structure and size distribution. researchgate.net These reactions are fundamental to understanding processes like enzymatic browning in foods, where the polymerization of quinones leads to the formation of brown pigments.

Interactive Data Table: Polymerization of 4-Methylcatechol

ProcessReactantKey IntermediateProductApplication
Enzyme-catalyzed Polymerization4-MethylcatecholThis compound4-Methylcatechol oligomerAntioxidant, Stabilizing agent for polymers proquest.com
Laccase-mediated reaction4-MethylcatecholPrimary radicalsHomomolecular dimers and oligomersModel for browning reactions taylorandfrancis.com

Theoretical and Computational Investigations of 4 Methyl 1,2 Benzoquinone

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methyl-1,2-benzoquinone (4-MBQ). Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure, and the resulting data can be correlated with the compound's reactivity and biological activity. researchgate.netrsc.org

Studies on substituted 1,2-benzoquinones often utilize DFT methods like B3LYP with various basis sets (e.g., 6-31+G(d,p) and 6-311+G(2d,p)) to optimize geometries and calculate electronic properties. researchgate.net These calculations can determine descriptors related to the molecule's ability to participate in electron transfer processes, which is a key aspect of quinone chemistry. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's behavior as an electron acceptor or donor.

While specific energetic values for 4-MBQ are not always the central focus of broader studies, computational methods provide estimated thermochemical data. Methods like the Joback method can be used for property prediction, though these are estimation techniques.

Table 1: Calculated Thermochemical Properties of this compound

Property Value Unit Source
Enthalpy of Formation (gas, ΔfH°gas) -284.46 kJ/mol Joback Calculated Property. chemeo.com
Gibbs Free Energy of Formation (ΔfG°) -154.67 kJ/mol Joback Calculated Property. chemeo.com

This data is generated by computational estimation methods and provides a theoretical baseline for the compound's energetic properties.

Molecular Dynamics Simulations of Reactive Intermediates

While classical molecular dynamics simulations for this compound are not extensively documented in the reviewed literature, the nature of its reactive intermediates has been a subject of intense investigation through a combination of experimental and computational approaches. A significant finding is that reactions of 4-MBQ with thiols proceed via a free radical chain mechanism. unibo.it

This mechanism involves the formation of transient thiyl radicals as key reactive intermediates. The presence of these radicals has been proven experimentally using Electron Paramagnetic Resonance (EPR) spectroscopy with spin-trapping agents. unibo.it In the reaction between 4-MBQ and benzenethiol (B1682325) (PhSH), weak but clearly detectable signals corresponding to the trapped PhS• radical were observed, confirming the intermediacy of thiyl radicals. unibo.it

Computational studies, particularly ab initio molecular dynamics (ADMP), have been used for related ortho-quinones to predict which bonds are likely to dissociate in intermediates. rsc.org For 4-MBQ, DFT calculations have been instrumental in demonstrating that the experimentally observed reaction products are only predicted correctly when the mechanism involves the addition of these thiyl radical intermediates to the quinone ring, rather than a direct nucleophilic attack by the thiol. unibo.it

Computational Modeling of Reaction Pathways and Transition States

Computational modeling has been crucial in unraveling the complex reactivity of this compound, particularly the regiochemistry of its reactions with thiols. The addition of thiols to 4-MBQ can lead to different isomers, and DFT calculations have successfully explained the observed product distribution. unibo.it

The reaction of thiols with 4-MBQ displays an unusual regiochemistry, favoring addition at the C-5 position over the C-6 position. unibo.it Early theories suggested this was due to the differential reactivity of the thiol versus the thiolate anion. unibo.it However, recent integrated experimental and computational work has provided strong evidence for a free radical pathway. unibo.it

DFT calculations, using functionals such as M06-2X and PBE0, were performed to model the reaction pathway of a thiyl radical adding to the 4-MBQ ring. The calculations showed that the transition state for the radical adding to position 5 has a lower free energy than the transition state for addition to position 6, thus explaining the observed product preference. unibo.it This computational result was a key piece of evidence supporting the radical mechanism over the previously assumed ionic nucleophilic addition, for which calculations predicted the wrong regiochemistry. unibo.it

Table 2: Calculated Activation Free Energies (ΔG‡) for Thiyl Radical Addition to this compound in Water

Reaction Pathway Activation Free Energy (ΔG‡) Unit Level of Theory
Addition to Position 5 4.9 kcal/mol M06-2X/6-311++G(2d,2p), SMD//PBE0/6-31+G(d,p), PCM. unibo.it

The lower activation energy for addition to position 5 is consistent with it being the major product observed experimentally.

Solvent Effects on Reactivity

The chemical environment plays a significant role in the reactions of this compound. Both experimental and computational studies have shown that solvent and pH can alter reaction outcomes. Early studies noted that in the reaction of 4-MBQ with thioacetic acid, the "normal" 6-S-adduct was favored in aqueous or alkaline media, whereas the "anomalous" 5-S-adduct was dominant at acidic pH or in organic solvents. unibo.it

To account for these environmental factors in theoretical models, computational chemists employ implicit solvent models. In the study of thiol addition to 4-MBQ, the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) were used to simulate the effect of an aqueous environment. rsc.orgunibo.it These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of energies and reaction barriers in solution.

The calculated free energies of activation for the radical addition pathway were determined in water, demonstrating that even in a polar, aqueous environment, the radical mechanism is kinetically favored and correctly predicts the regioselectivity. unibo.it The use of these solvent models is critical for bridging the gap between gas-phase theoretical calculations and real-world experimental conditions in solution.

Analysis of Aromaticity and Conjugation

The concepts of aromaticity and π-electron conjugation are central to understanding the stability and reactivity of this compound. Unlike its 1,4-benzoquinone (B44022) isomer, the ortho-quinone structure features a non-aromatic cyclohexadienic ring with two exocyclic double bonds involving the carbonyls. researchgate.net The degree of π-electron delocalization has been investigated for substituted 1,2-benzoquinones using computational methods.

Aromaticity is not a direct physical observable but can be quantified using various descriptors calculated from the molecule's electronic structure and geometry. usda.gov Common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length deviations from an ideal aromatic system, and Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring to probe for diatropic (aromatic) or paratropic (anti-aromatic) ring currents. usda.govresearchgate.netacs.org

Advanced Applications of 4 Methyl 1,2 Benzoquinone in Chemical Research

Role as a Reagent in Organic Synthesis

The reactivity of the 4-methyl-1,2-benzoquinone ring system, characterized by its conjugated dicarbonyl moiety, makes it a powerful tool for organic chemists. It participates in a variety of transformations, serving as an oxidant, a dienophile in cycloaddition reactions, and a precursor for the construction of intricate molecular frameworks.

Quinones, in general, are well-established oxidizing agents in organic synthesis, and this compound shares these characteristic properties. Its ability to accept electrons and protons allows it to facilitate a range of oxidation and dehydrogenation reactions. This reactivity is analogous to that of the more commonly known 1,4-benzoquinone (B44022), which is utilized as a hydrogen acceptor and oxidant. nih.gov The presence of the electron-withdrawing carbonyl groups in this compound contributes to its oxidizing potential, enabling the conversion of alcohols to aldehydes and ketones, and the dehydrogenation of various substrates to introduce unsaturation.

The carbon-carbon double bonds within the quinone ring of this compound are electron-deficient, rendering them excellent dienophiles for Diels-Alder reactions. researchgate.netnih.gov This [4+2] cycloaddition reaction is a powerful method for the formation of six-membered rings, and the use of quinones as dienophiles provides a direct route to polycyclic systems. researchgate.net The reaction involves the concerted interaction of the diene's four π-electrons with the quinone's two π-electrons, leading to the formation of a new six-membered ring. The methyl group on the quinone ring can influence the regioselectivity of the cycloaddition, providing a handle for controlling the stereochemical outcome of the reaction.

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of complex molecules, including natural products and their analogues. Its ability to undergo cycloaddition and nucleophilic addition reactions allows for the rapid construction of intricate molecular scaffolds. researchgate.net For instance, alkyl-1,4-benzoquinones are utilized as precursors in the synthesis of natural products like kempanes. The reactivity of this compound can be harnessed to build complex polycyclic frameworks through strategic synthetic sequences. The resulting structures can serve as key intermediates in the total synthesis of biologically active compounds.

Derivatization Agent in Analytical Chemistry Methodologies

In the field of analytical chemistry, derivatization is a key strategy to enhance the detection and quantification of analytes. This compound serves as an effective derivatizing agent, particularly in the context of mass spectrometry, by improving ionization efficiency and enabling the sensitive detection of nucleophilic species.

While direct studies on this compound as an ionization enhancer are not extensively documented, the principle of derivatization to improve mass spectrometric detection is well-established. Derivatization of peptides and other biomolecules with reagents that introduce a permanent charge or a readily ionizable group can significantly enhance their signal intensity in mass spectrometry. researchgate.net Reagents containing quaternary ammonium (B1175870) or pyridinium (B92312) salts are often employed for this purpose. The electrophilic nature of this compound allows it to react with primary and secondary amines, such as those found at the N-terminus of peptides or on the side chains of amino acids like lysine. This covalent modification could potentially be used to introduce a tag that improves the ionization characteristics of the analyte, thereby increasing the sensitivity of the mass spectrometric analysis.

This compound is a highly effective reagent for the probing and quantification of nucleophilic compounds. Its electrophilic nature allows it to react readily with a wide range of nucleophiles, including thiols, amines, and some amino acids. This reactivity forms the basis of analytical methods to quantify these nucleophiles.

A notable study investigated the reaction kinetics of this compound with various wine-relevant nucleophiles. The reaction rates were determined by monitoring the disappearance of the quinone's characteristic UV-Vis absorbance. This research demonstrated that this compound reacts with thiols, such as those responsible for the varietal aroma of wine, as well as with other important nucleophiles like hydrogen sulfide (B99878) and glutathione (B108866). researchgate.net The reaction products can be further characterized by high-resolution mass spectrometry. researchgate.net

The reaction rates were found to vary significantly depending on the nucleophile, as detailed in the table below.

NucleophileReaction Rate Constant (k) [s⁻¹]
Hydrogen Sulfide (H₂S)0.4188
Glutathione (GSH)0.3343
2-Furanmethanethiol (2FMT)0.0837
3-Sulfanylhexan-1-ol (3SH)0.0578
4-Methyl-4-sulfanylpentan-2-one (4MSP)0.0060
Methionine (Met) & Phenylalanine (Phe)0.0002

This kinetic data highlights the selectivity of this compound's reactivity and provides a foundation for developing quantitative assays for these and other biologically and industrially relevant nucleophiles. researchgate.net

Crosslinking Agent in Polymer Chemistry and Material Science

This compound, and its precursor 4-methylcatechol (B155104), are significant in the development of advanced polymers and materials due to their ability to act as effective crosslinking agents. This reactivity is inspired by natural adhesive and structural systems, such as the byssal threads of mussels, which rely on catechol chemistry to achieve robust underwater adhesion and material integrity. The crosslinking process is primarily driven by the oxidation of catechols to their corresponding quinones.

The mechanism of crosslinking involving this compound and its catechol precursor can proceed through several pathways, making it a versatile tool for material scientists. Under oxidative conditions, 4-methylcatechol is converted to this compound. This highly reactive ortho-quinone can then form covalent crosslinks with various functional groups within a polymer matrix.

Key crosslinking reactions include:

Michael Addition: The quinone ring is susceptible to nucleophilic attack. Polymer chains containing nucleophilic groups, such as primary amines (-NH2) or thiols (-SH), can react with this compound through a Michael-type addition. This forms strong, covalent bonds that link the polymer chains together.

Schiff Base Formation: Primary amine groups on polymer backbones can also react with the carbonyl groups of the quinone to form Schiff bases. This reaction provides another pathway for creating a crosslinked network.

This chemistry has been successfully applied to various polymers, including those with amine functionalities, to create materials with enhanced mechanical properties, self-healing capabilities, and strong adhesion. For instance, the crosslinking of collagen, a protein rich in amine groups, can be achieved through the use of catechols that are oxidized to quinones. researchgate.net The resulting crosslinked structure mimics the natural sclerotization process observed in insects and marine invertebrates.

The versatility of this compound as a crosslinking agent is a subject of ongoing research, with potential applications in hydrogels, adhesives, and coatings.

Table 1: Crosslinking Mechanisms Involving this compound

Mechanism Reacting Functional Groups Resulting Linkage Significance in Polymer Chemistry
Michael Addition Primary Amines (-NH2), Thiols (-SH) Covalent C-N or C-S bonds Forms stable, irreversible crosslinks, enhancing mechanical strength.
Schiff Base Formation Primary Amines (-NH2) Imine (-C=N-) bonds Contributes to the crosslinked network, can be reversible under certain conditions.

Electron Transfer Agent in Analytical Determinations

The reversible redox chemistry of the 4-methylcatechol/4-methyl-1,2-benzoquinone couple makes it a valuable component in the field of analytical chemistry, particularly in the development of electrochemical sensors. As an electron transfer agent, this compound can facilitate or mediate the transfer of electrons between an analyte and an electrode surface, often enhancing the sensitivity and selectivity of the analytical method.

One notable application is in the construction of modified electrodes for the detection of various chemical species. Benzoquinones, in general, can be immobilized on electrode surfaces to act as redox mediators. These modified electrodes can then be used to catalyze the electrochemical reactions of target analytes that would otherwise exhibit slow electron transfer kinetics at a bare electrode.

A specific example of this is the development of a ratiometric electrochemical sensor for the detection of the non-steroidal anti-inflammatory drug, diclofenac (B195802). nih.govunimi.it In this sensor, a benzoquinone derivative is used as an internal redox reference on a modified mesoporous silica (B1680970) film. nih.govunimi.it The benzoquinone provides a stable and predictable electrochemical signal. The presence of diclofenac produces a second, distinct redox signal. By measuring the ratio of the two signals, a highly accurate and reliable quantification of diclofenac can be achieved. nih.govunimi.it This ratiometric approach minimizes the influence of environmental factors and electrode fouling, leading to improved sensor performance. nih.govunimi.it

The performance of such a sensor is detailed in the following table:

Table 2: Performance of a Benzoquinone-Modified Electrochemical Sensor for Diclofenac Detection

Parameter Value Reference
Linear Response Range 1 to 10 μM nih.govunimi.it
Limit of Detection (LOD) 0.73 μM nih.govunimi.it
Recovery Rates in Pharmaceutical Formulations 97.68% to 101.79% nih.govunimi.it

Furthermore, the efficiency of quinones as electron transfer mediators has been systematically studied in various contexts. For example, in biological systems, a library of soluble quinone redox mediators has been used to investigate extracellular electron transfer in Escherichia coli. While this is a biological application, the underlying principles of mediated electron transfer are broadly applicable. The study quantified the mediated current densities for a range of quinones, demonstrating how their molecular structure influences their effectiveness as electron transfer agents.

Table 3: Mediated Current Densities for a Selection of Quinone-Based Electron Transfer Agents

Quinone Mediator Maximum Mediated Current Density (μA cm⁻²)
Tetrahydroxy-1,4-benzoquinone 11.7 ± 1.1
Thymoquinone 5.9 ± 1.9
2,6-Dimethyl-1,4-benzoquinone 5.8 ± 0.6
2,6-Dichloro-1,4-benzoquinone 4.9 ± 0.4
2-Chloro-1,4-benzoquinone 4.5 ± 0.3
2-tert-Butyl-1,4-benzoquinone 3.6 ± 0.2
1,4-Naphthoquinone 3.0 ± 0.9
2-Methoxybenzo-1,4-quinone 2.7 ± 0.2
Menadione 2.7 ± 1.9
2,6-Dimethoxy-1,4-benzoquinone 2.1 ± 0.1
Duroquinone 1.7 ± 0.1
2,3-Dimethoxy-5-methyl-1,4-benzoquinone 1.2 ± 0.2

Data adapted from a study on quinone-mediated extracellular electron transfer in E. coli. acs.org

The ability of this compound and related quinones to efficiently accept and donate electrons underscores their importance in the design of novel analytical tools and in the study of fundamental electron transfer processes in chemical and biological systems.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Methyl 1,2 Benzoquinone and Its Reactions

UV-Visible Spectrometry for Kinetic and Spectroscopic Studies

UV-Visible spectrometry is a fundamental tool for monitoring reactions involving 4-methyl-1,2-benzoquinone due to its chromophoric nature. The technique allows for real-time tracking of the concentration of 4-MBQ and its reaction products, providing valuable kinetic data.

The UV-Vis spectrum of the parent compound, 1,2-benzoquinone (B1198763), displays a characteristic broad and moderately intense absorption band in the near-ultraviolet region, with a maximum absorbance at 389 nm and a molar extinction coefficient of 1370 M⁻¹cm⁻¹. nih.gov It is expected that this compound exhibits a similar spectral profile, with potential slight shifts in the absorption maximum due to the electronic effects of the methyl group. This absorption allows for the direct monitoring of its disappearance or the appearance of products during a reaction.

Kinetic studies of reactions, such as the oxidation of 4-methylcatechol (B155104) to this compound or its subsequent reactions with nucleophiles, can be effectively performed using UV-Vis spectrophotometry. mdpi.comacs.org By monitoring the change in absorbance at a specific wavelength over time, reaction rates and rate constants can be determined. For instance, in the oxidation of 4-methylcatechol in the presence of L-serine, 4-methyl-o-benzoquinone was identified as the initial intermediate. mdpi.com The stoichiometry of the subsequent reaction, where two molecules of the quinone react with one molecule of L-serine, was also determined spectrophotometrically. mdpi.com

Table 1: Application of UV-Visible Spectrometry in the Study of Quinones

Application Analyte/System Key Findings
Spectroscopic Characterization 1,2-Benzoquinone Absorption maximum at 389 nm (ε = 1370 M⁻¹cm⁻¹) nih.gov
Kinetic Analysis 4-Methylcatechol Oxidation Spectrophotometric detection of 4-methyl-o-benzoquinone as an intermediate mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Product Characterization and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise mass determination of molecules, enabling the confident identification of reaction products and adducts of this compound. Its high accuracy allows for the determination of elemental compositions, which is crucial for elucidating the structures of unknown compounds formed in complex reaction mixtures.

In studies of the reaction of this compound with biological nucleophiles, HRMS is particularly powerful for identifying covalent adducts. For example, in the reaction of 4-MBQ with the tripeptide glutathione (B108866) (GSH), a key cellular antioxidant, HPLC combined with mass spectrometry was used to characterize the resulting adduct. A characteristic ion signal at m/z 430 was identified, corresponding to the glutathione conjugate of 4-MBQ. k-state.edu Further analysis using tandem mass spectrometry (MS/MS) revealed a specific fragmentation pattern with key fragments at m/z 130, 181, 198, and 284, confirming the structure of the adduct. k-state.edu

The fragmentation patterns observed in MS/MS experiments provide valuable structural information. For instance, in the analysis of benzoquinone-peptide adducts, characteristic neutral losses and fragment ions can pinpoint the site of modification on the peptide. wikipedia.org For cysteine adducts of benzoquinones, a common fragmentation pathway involves the neutral loss of 142 Da. wikipedia.org

Table 2: HRMS Data for the Identification of a this compound Adduct

Adduct Precursor Ion (m/z) Key MS/MS Fragment Ions (m/z)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including the reaction products of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and stereochemistry.

The ¹³C NMR spectrum of this compound itself has been reported in the literature, providing reference data for its characterization. nih.gov When 4-MBQ reacts with other molecules, the resulting products will have distinct NMR spectra that can be used to deduce their structures. For example, in the reaction of 4-methylcatechol with a primary amine, ¹H NMR spectroscopy was used to monitor the reaction progress and identify the formation of various products. researchgate.net The chemical shifts, coupling constants, and integration of the proton signals provide the necessary information to piece together the structure of the newly formed molecules.

For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between different nuclei within the molecule, leading to an unambiguous structural assignment.

Table 3: Referenced ¹³C NMR Data for this compound

Data Source Availability Reference

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for the detection and characterization of paramagnetic species, such as free radicals. Given that many reactions of quinones involve the formation of semiquinone radical intermediates, EPR is a crucial tool for studying the reaction mechanisms of this compound.

The one-electron reduction of this compound generates the corresponding 4-methyl-1,2-semiquinone radical anion. This radical will produce a characteristic EPR spectrum with a specific g-value and hyperfine splitting pattern arising from the interaction of the unpaired electron with the magnetic nuclei (protons) in the molecule. The hyperfine coupling constants are indicative of the spin density distribution within the radical. For the related p-benzosemiquinone radical, a five-line spectrum with a 1:4:6:4:1 intensity ratio is observed, with a hyperfine splitting constant of 2.37 G. mjcce.org.mk The EPR spectrum of the 4-methyl-1,2-semiquinone radical is expected to be more complex due to the lower symmetry and the presence of the methyl group protons.

EPR spectroscopy, often in conjunction with spin trapping techniques, can be used to detect transient radical intermediates in reactions of 4-MBQ. In a study of the reaction between 4-MBQ and thiophenol, the spin traps PBN (α-phenyl-N-tert-butylnitrone) and DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide) were used to capture the intermediate thiyl radical, providing direct evidence for a radical-mediated reaction pathway. k-state.edu

Table 4: Representative EPR Parameters for Semiquinone Radicals

Radical Species g-value Hyperfine Coupling Constants (aH)
p-Benzosemiquinone ~2.0047 2.37 G (for 4 equivalent protons) mjcce.org.mkmdpi.com

Cyclic Voltammetry and Other Electrochemical Techniques for Reactivity Analysis

Cyclic voltammetry (CV) and other electrochemical techniques are powerful for probing the redox behavior of this compound and for studying the kinetics of its reactions. CV provides information on the reduction and oxidation potentials of a molecule, the stability of the redox species, and the mechanism of electron transfer.

The electrochemical reduction of quinones is highly dependent on the solvent and pH. In aprotic media, quinones typically undergo two successive one-electron reductions to form the semiquinone radical anion and then the dianion. In protic media, the reduction is often a two-electron, two-proton process that converts the quinone directly to the hydroquinone (B1673460). mjcce.org.mk The reduction potential is influenced by substituents on the quinone ring; electron-donating groups like the methyl group in 4-MBQ generally make the reduction potential more negative compared to the unsubstituted benzoquinone. k-state.edu

Cyclic voltammetry has been employed to study the kinetics of the addition of aromatic amines to 4-methyl-o-benzoquinone. nih.gov By observing the changes in the cyclic voltammogram of the precursor 4-methylcatechol in the presence of the amine, the rate law for the reaction can be determined. nih.gov The disappearance of the cathodic peak corresponding to the reduction of the quinone and the appearance of new redox peaks can be correlated to the consumption of the quinone in the chemical reaction.

Table 5: General Electrochemical Behavior of Benzoquinones

Technique Information Obtained Relevance to this compound

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures generated from the reactions of this compound. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly powerful for separating and identifying multiple components in a single run.

LC-MS/MS allows for the separation of a complex mixture by HPLC, followed by the detection and structural characterization of each component by mass spectrometry. This is especially useful for identifying metabolites of 4-MBQ in biological systems or for characterizing the product distribution in a chemical reaction. The retention time from the LC provides an additional piece of identifying information, while the MS and MS/MS data give the molecular weight and structural details of the analytes.

The application of LC-MS/MS in identifying a glutathione adduct of 4-MBQ has been previously mentioned, highlighting its utility in adductomics. k-state.edu This technique is also crucial in metabolomics for identifying the products of enzymatic or cellular processing of xenobiotics like 4-MBQ. The sensitivity and selectivity of LC-MS/MS make it the method of choice for detecting and quantifying trace levels of reaction products in complex biological or environmental samples.

Q & A

Basic Questions

Q. What is the role of 4-methyl-1,2-benzoquinone (4-MeQ) in detecting nucleophilic compounds in complex matrices like wine?

  • Methodological Answer : 4-MeQ acts as an electrophilic probe in derivatization reactions, enabling the detection of low-abundance nucleophiles (e.g., thiols, amino acids, peptides) via covalent adduct formation. Under acidic conditions (pH ~3.2), 4-MeQ reacts selectively with nucleophilic functional groups (-SH, -NH2), enhancing ionization efficiency and improving mass spectrometry (MS) detection limits. For example, in white wine analysis, this method increased detectable nucleophiles from 20 (untreated) to 141 after derivatization .

Q. How does derivatization with 4-MeQ improve the sensitivity of thiol detection in LC-MS workflows?

  • Methodological Answer : Thiols exhibit poor ionization efficiency in electrospray ionization (ESI)-MS due to their low polarity. Derivatization with 4-MeQ introduces a hydrophobic quinone moiety, increasing analyte hydrophobicity and stabilizing positive charges during ionization. This modification lowers the limit of detection (LOD) for thiols by up to two orders of magnitude, as demonstrated in model wine solutions containing glutathione (GSH) and cysteine (Cys) .

Q. What analytical techniques are commonly paired with 4-MeQ derivatization for metabolomic studies?

  • Methodological Answer : Ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-QqTOF-MS) is the gold standard. Reverse-phase C18 columns with acidified mobile phases (0.1% formic acid) are used to separate derivatized nucleophiles. Multivariate statistical tools like Partial Least Squares Discriminant Analysis (PLS-DA) then identify discriminant metabolites across samples .

Advanced Research Questions

Q. How can experimental conditions for 4-MeQ derivatization be optimized to minimize side reactions (e.g., polymerization or oxidation)?

  • Methodological Answer : Key parameters include:

  • Probe concentration : 1 mM 4-MeQ in acetonitrile balances reaction efficiency with minimal side products.
  • Reaction time : 30 minutes under argon prevents oxidation of labile nucleophiles.
  • Quenching : Adding 1 mM sulfites post-reaction halts further reactivity.
  • pH control : Acidic conditions (pH 3.2) mimic wine matrices and stabilize adducts.
    Validation using model solutions with known nucleophiles (e.g., GSH, methionine) is critical to optimize these parameters .

Q. What strategies resolve data contradictions arising from isomer formation during 4-MeQ derivatization?

  • Methodological Answer : Isomeric adducts (e.g., Nu-Q vs. Nu-QH2) can co-elute, complicating MS/MS interpretation. Solutions include:

  • High-resolution MS : QqTOF instruments with <0.5 ppm mass accuracy distinguish isobaric species.
  • Collision-induced dissociation (CID) : MS/MS at 20 eV generates unique fragmentation patterns for isomers.
  • Retention time alignment : Use reference standards (e.g., derivatized Cys) to identify chromatographic trends .

Q. How should researchers design model systems to validate 4-MeQ derivatization in untargeted metabolomics?

  • Methodological Answer : Model systems should replicate the sample matrix (e.g., 12% ethanol, pH 3.2 for wine studies) and include:

  • Positive controls : Known nucleophiles (e.g., GSH, Cys) to confirm derivatization efficiency.
  • Negative controls : Blank matrices with acetonitrile and sulfites to identify background noise.
  • Stability tests : Monitor adduct stability over 24 hours to ensure reproducibility.
    Data from these models inform feature filtering (S/N >30, intensity >1,000) in untargeted workflows .

Q. What statistical approaches address the high dimensionality of data generated from 4-MeQ-enhanced metabolomic studies?

  • Methodological Answer : PLS-DA is used to isolate discriminant features (e.g., 141 putative nucleophiles in wine). Subsequent Wilcoxon tests identify significant metabolites (p<0.05) between sample groups. For annotation, combine spectral databases (Metlin, KEGG) with in silico fragmentation tools (e.g., CFM-ID) and isotopic pattern analysis to assign elemental formulas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.